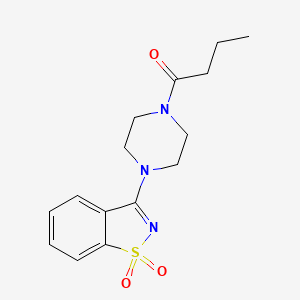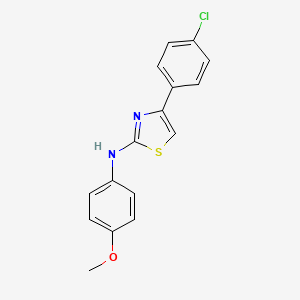![molecular formula C14H22Cl2N2 B5683313 (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, commonly known as Dibucaine, is a local anesthetic agent that belongs to the class of amino amides. It is widely used in medical and dental practices as a topical anesthetic agent to numb the skin and mucous membranes. Dibucaine is also used as a research tool in various scientific fields, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
Dibucaine works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. This results in the numbness of the skin or mucous membranes. Dibucaine has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it an effective local anesthetic agent.
Biochemical and Physiological Effects:
Dibucaine has both biochemical and physiological effects on the body. Biochemically, it inhibits the sodium channels in the nerve fibers, which prevents the influx of sodium ions into the nerve cells. This results in the inhibition of the nerve impulses and the numbness of the skin or mucous membranes. Physiologically, it causes vasodilation and reduces the blood flow to the area, which helps to prolong the duration of the anesthetic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibucaine has several advantages as a research tool in the laboratory. It is a potent and selective local anesthetic agent that can be used to study the mechanism of action of local anesthetics. It is also relatively stable and easy to handle. However, it has some limitations as well. Dibucaine can be toxic at high concentrations and can cause skin irritation or allergic reactions. It is also not suitable for long-term use or chronic pain management.
Direcciones Futuras
There are several future directions for the research on Dibucaine. One area of interest is the development of new local anesthetic agents that are more selective and less toxic than Dibucaine. Another area of interest is the study of the interaction of local anesthetics with ion channels and receptors, which could lead to the development of new drugs for pain management. Additionally, the use of Dibucaine in combination with other drugs or therapies could be explored to enhance its effectiveness and reduce its side effects.
Conclusion:
Dibucaine is a local anesthetic agent that has been widely used in medical and dental practices as well as in scientific research. It works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. Dibucaine has both biochemical and physiological effects on the body and has several advantages as a research tool in the laboratory. However, it also has some limitations and potential side effects. Future research on Dibucaine could lead to the development of new local anesthetic agents and new drugs for pain management.
Métodos De Síntesis
Dibucaine can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium hydroxide. The reaction yields Dibucaine as a white crystalline powder with a melting point of 99-102°C.
Aplicaciones Científicas De Investigación
Dibucaine is widely used as a research tool in various scientific fields. In pharmacology, it is used to study the mechanism of action of local anesthetics and their effects on the nervous system. In biochemistry, it is used to study the interaction of local anesthetics with ion channels and receptors. In physiology, it is used to study the effects of local anesthetics on muscle contraction and nerve conduction.
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKZLARCFRFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)


![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)
![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)